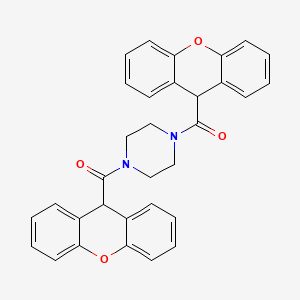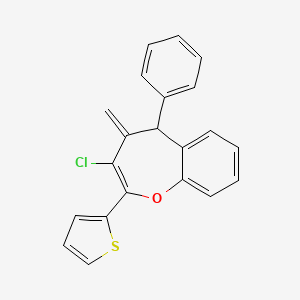
1,4-Bis(9H-xanthene-9-carbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(9H-xanthene-9-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with two xanthene-9-carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(9H-xanthene-9-carbonyl)piperazine typically involves the reaction of piperazine with xanthene-9-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(9H-xanthene-9-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Xanthone derivatives.
Reduction: Alcohol derivatives of the xanthene moiety.
Substitution: N-substituted piperazine derivatives.
Applications De Recherche Scientifique
1,4-Bis(9H-xanthene-9-carbonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific optical properties.
Mécanisme D'action
The mechanism by which 1,4-Bis(9H-xanthene-9-carbonyl)piperazine exerts its effects is largely dependent on its interaction with biological molecules. The xanthene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The piperazine ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
- 1,4-Bis(4-nitrophenyl)piperazine
- 1,4-Bis(4-chlorophenyl)piperazine
- 1,4-Bis(4-methoxyphenyl)piperazine
Comparison: 1,4-Bis(9H-xanthene-9-carbonyl)piperazine is unique due to the presence of the xanthene moiety, which imparts distinct fluorescent properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensing. In contrast, other similar compounds may lack these properties and are used for different purposes, such as pharmacological agents or intermediates in organic synthesis.
Propriétés
Formule moléculaire |
C32H26N2O4 |
|---|---|
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C32H26N2O4/c35-31(29-21-9-1-5-13-25(21)37-26-14-6-2-10-22(26)29)33-17-19-34(20-18-33)32(36)30-23-11-3-7-15-27(23)38-28-16-8-4-12-24(28)30/h1-16,29-30H,17-20H2 |
Clé InChI |
SYUTZCZCBUPFNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)C5C6=CC=CC=C6OC7=CC=CC=C57 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-(4-Hydroxyphenyl)pyrrol-2-yl]methylidene]indene-1,3-dione](/img/structure/B11595276.png)
![2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11595279.png)
![N-(4-chlorophenyl)-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11595280.png)
![isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595282.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B11595284.png)

![2-(4-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11595297.png)
![(5Z)-3-cyclohexyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11595298.png)
![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595303.png)
![2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11595318.png)

![(5Z)-2-(2-bromophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595346.png)
![2-[(4E)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11595351.png)
